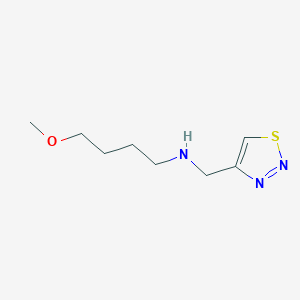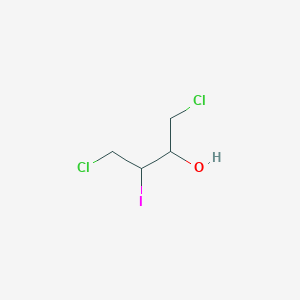
3-ethyl-N'-hydroxycyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O. It is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring substituted with an ethyl group and a hydroxycarboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with ethylamine and hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
While specific industrial production methods for 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-ethylcyclopentanone-1-carboximidamide.
Reduction: Formation of 3-ethyl-N’-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarboximidamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboximidamide: Lacks the ethyl and hydroxy groups, resulting in different chemical properties.
3-Ethylcyclopentane-1-carboximidamide:
N’-Hydroxycyclopentane-1-carboximidamide: Lacks the ethyl group, influencing its hydrophobicity and binding affinity.
Uniqueness
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide is unique due to the presence of both the ethyl and hydroxycarboximidamide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxycyclopentane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2O/c1-2-6-3-4-7(5-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) |
InChI Key |
IPBPOBKMOXVHIF-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1CCC(C1)/C(=N/O)/N |
Canonical SMILES |
CCC1CCC(C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
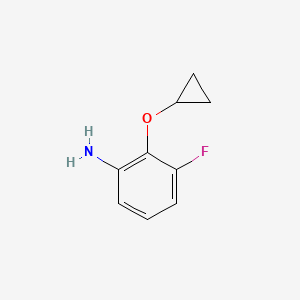
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)
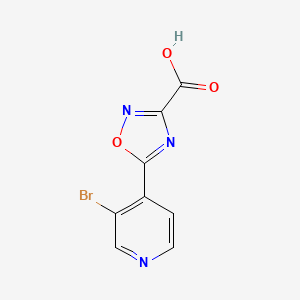
![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
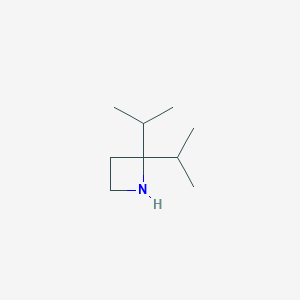
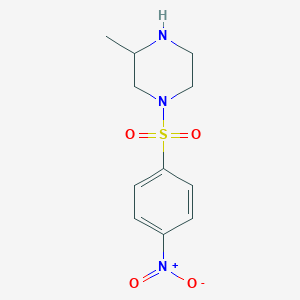
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
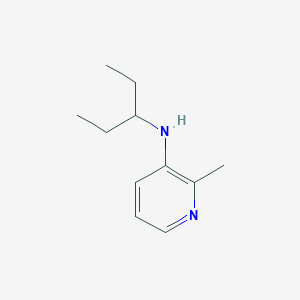
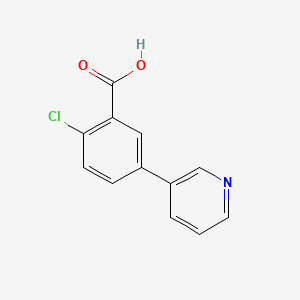
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)

